molecular formula C17H10O B3251784 2-(Phenylbuta-1,3-diyn-1-yl)benzaldehyde CAS No. 211491-01-9

2-(Phenylbuta-1,3-diyn-1-yl)benzaldehyde

Cat. No.: B3251784
CAS No.: 211491-01-9
M. Wt: 230.26 g/mol
InChI Key: IWRKOWFMNFWTSE-UHFFFAOYSA-N
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Description

2-(Phenylbuta-1,3-diyn-1-yl)benzaldehyde is an organic compound with the molecular formula C17H10O and a molecular weight of 230.26 g/mol . This compound is characterized by the presence of a benzaldehyde group attached to a phenylbuta-1,3-diyn-1-yl moiety, which gives it unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

2-(Phenylbuta-1,3-diyn-1-yl)benzaldehyde undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and hydride donors for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Phenylbuta-1,3-diyn-1-yl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Phenylbuta-1,3-diyn-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenylbuta-1,3-diyn-1-yl moiety can interact with aromatic residues in proteins, affecting their structure and function .

Comparison with Similar Compounds

2-(Phenylbuta-1,3-diyn-1-yl)benzaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the phenylbuta-1,3-diyn-1-yl moiety with the reactive aldehyde group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

2-(4-phenylbuta-1,3-diynyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O/c18-14-17-13-7-6-12-16(17)11-5-4-10-15-8-2-1-3-9-15/h1-3,6-9,12-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRKOWFMNFWTSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC#CC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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